![molecular formula C28H40O7 B1244981 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide](/img/structure/B1244981.png)
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
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Overview
Description
3alpha,6alpha-epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide is a withanolide that is 3,6:22,26-diepoxyergost-24-ene substituted by hydroxy groups at positions 4, 5 and 27 and oxo groups at positions 1 and 26. It has been isolated from the aerial parts of Physalis longifolia. It has a role as a metabolite and a plant metabolite. It is a delta-lactone, a 27-hydroxy steroid, a 4-hydroxy steroid, a 5beta-hydroxy steroid, a cyclic ether, an ergostanoid, a primary alcohol, a secondary alcohol and a withanolide.
Scientific Research Applications
Cholinesterase Inhibition
Research has shown that certain compounds similar to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide exhibit inhibitory potential against butyrylcholinesterase and acetylcholinesterase. These findings, derived from withanolides isolated from Withania somnifera, suggest potential applications in the treatment of disorders like Alzheimer’s disease (Choudhary et al., 2004).
Structural Elucidation and Derivatives
Several studies focus on the structural elucidation of withanolides, including those structurally related to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide. For instance, research on Dunalia brachyacantha and Vassobia lorentzii led to the identification of new withanolides with a similar structural pattern, indicating a rich diversity and potential for novel compound synthesis (Silva, Burton, & Oberti, 1999); (Misico et al., 2000).
Synthesis and Chemical Properties
A critical aspect of scientific research involving this compound is its synthesis and analysis of chemical properties. Studies on similar compounds detail the processes of epoxidation, ring opening reactions, and hydrolysis at varying temperatures, providing insights into chemical behavior and potential applications (Mazurkiewicz, 2003).
Antifungal and Cytotoxic Activities
Compounds structurally similar to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide have shown antifungal and cytotoxic activities. This suggests potential therapeutic applications in treating infections and certain cancers (Roumy et al., 2010).
Potential for Skin Carcinoma Treatment
A notable study demonstrated that a structurally similar compound, when used in a rat model, effectively prevented the incidence of skin carcinoma induced by UV radiation. This points towards potential applications in skin cancer prevention and treatment (Mathur et al., 2004).
properties
Product Name |
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide |
---|---|
Molecular Formula |
C28H40O7 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(1S,3S,4S,7R,8S,11S,12R,15R,16S,17R)-16,17-dihydroxy-7-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,12-dimethyl-18-oxapentacyclo[13.2.1.03,11.04,8.012,17]octadecan-13-one |
InChI |
InChI=1S/C28H40O7/c1-13-9-20(35-25(32)16(13)12-29)14(2)17-5-6-18-15-10-23-28(33)24(31)21(34-23)11-22(30)27(28,4)19(15)7-8-26(17,18)3/h14-15,17-21,23-24,29,31,33H,5-12H2,1-4H3/t14-,15-,17+,18-,19-,20+,21+,23-,24-,26+,27-,28-/m0/s1 |
InChI Key |
YXNFYOIERQXPKC-UXAIKDGVSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@]6([C@@]4(C(=O)C[C@H]([C@@H]6O)O5)C)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O5)C)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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